Enhanced Water Solubility of HMC vs. Hesperidin Enables Aqueous Formulations
Hesperidin methylchalcone (HMC) exhibits a >10-fold increase in water solubility compared to its parent compound, hesperidin. The chalcone structural modification reduces intermolecular hydrogen bonding, dramatically improving aqueous compatibility [1]. In direct comparisons, hesperidin's water solubility is less than 0.02 mg/mL, whereas HMC achieves water solubility in excess of 0.816 mg/mL as predicted by ALOGPS, with experimental confirmation of high aqueous solubility (>50 mg/mL in some vendor specifications) [2][3]. This property is critical for consistent dosing in oral liquid formulations and cell-based assays.
| Evidence Dimension | Water solubility |
|---|---|
| Target Compound Data | >0.816 mg/mL (ALOGPS predicted); >50 mg/mL (vendor specification for aqueous solubility) |
| Comparator Or Baseline | Hesperidin: <0.02 mg/mL |
| Quantified Difference | >10-fold increase; up to >2500-fold increase based on vendor specification |
| Conditions | In vitro aqueous solubility assessment |
Why This Matters
Aqueous solubility is a primary barrier to oral bioavailability and a prerequisite for many preclinical and clinical formulations, making HMC a preferred choice for in vivo studies requiring reliable absorption.
- [1] Guazelli, C. F., Fattori, V., Colombo, B. B., Georgetti, S. R., Vicentini, F. T., Casagrande, R., ... & Verri, W. A. (2021). Oil/water interface behavior of hesperidin methylchalcone and its application in nano-emulsions. Food Research International, 149, 110668. View Source
- [2] Garg, A., Garg, S., Zaneveld, L. J. D., & Singla, A. K. (2001). Chemistry and pharmacology of the citrus bioflavonoid hesperidin. Phytotherapy Research, 15(8), 655-669. View Source
- [3] DrugBank Online. (n.d.). Hesperidin methylchalcone. Retrieved April 19, 2026, from https://go.drugbank.com/drugs/DB15914 View Source
